Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, an acetamido group, and a dimethylphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Acetamido Group: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group is attached through etherification reactions using appropriate phenol derivatives and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE: Another compound with acetamido and ester functionalities.
N-[4-(SUBSTITUTED)-1,3-THIAZOL-2-YL]-2-(SUBSTITUTED)ACETAMIDE: Thiazole derivatives with similar biological activities.
METHYL 2-(2-{[3-(2,5-DIMETHYLPHENOXY)PROPANOYL]OXY}ACETAMIDO)BENZOATE: A structurally related compound with a phenoxy group.
Uniqueness
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its benzothiophene core and dimethylphenoxy moiety contribute to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C20H23NO4S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-12-7-6-9-15(13(12)2)25-11-17(22)21-19-18(20(23)24-3)14-8-4-5-10-16(14)26-19/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,21,22) |
InChI Key |
PSTGGSNDLRLHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
Origin of Product |
United States |
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